Acetic acid-13C2

Catalog No.
S1523554
CAS No.
16651-47-1
M.F
C2H4O2
M. Wt
62.037 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid-13C2

CAS Number

16651-47-1

Product Name

Acetic acid-13C2

IUPAC Name

acetic acid

Molecular Formula

C2H4O2

Molecular Weight

62.037 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1,2+1

InChI Key

QTBSBXVTEAMEQO-ZDOIIHCHSA-N

SMILES

CC(=O)O

Synonyms

[13C2]-Acetic Acid ; Acetic-13C2 Acid;

Canonical SMILES

CC(=O)O

Isomeric SMILES

[13CH3][13C](=O)O

Origin and Significance:

Acetic acid is a ubiquitous molecule found in nature, produced by fermentation processes and present in vinegar. Acetic acid-13C2 is a synthetic compound specifically designed for use in scientific research. The enrichment with ¹³C allows researchers to track the fate and behavior of the acetic acid molecule in various experiments due to the different magnetic properties of ¹³C compared to the more abundant carbon-12 (¹²C) isotope [1]. This makes acetic acid-13C2 a valuable tool in fields like biochemistry, metabolism studies, and NMR spectroscopy [2].


Molecular Structure Analysis

Key Features:

Acetic acid-13C2 shares the same basic structure as regular acetic acid. It consists of a methyl group (CH₃), a carbonyl group (C=O), and a hydroxyl group (OH) bonded to a central carbon atom. Both carbon atoms in this molecule are enriched with ¹³C.

Notable Aspects:

The presence of ¹³C isotopes creates a slight difference in the mass distribution of the molecule compared to unlabeled acetic acid. This difference can be detected using mass spectrometry techniques. Additionally, the ¹³C nuclei possess different spin properties compared to ¹²C, making them detectable using Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to selectively observe the ¹³C-labeled carbons in a molecule surrounded by unlabeled biomolecules within a cell or organism [2].


Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing acetic acid-13C2. Common approaches involve isotopic exchange reactions using isotopically enriched precursors like sodium acetate-13C or carbon monoxide-13C [3].

Decomposition:

Acetic acid undergoes various decomposition reactions depending on the conditions. At high temperatures, it can decompose into carbon dioxide, methane, and water [4].

Other Relevant Reactions:

Due to its acidic nature, acetic acid-13C2 can participate in various acid-base reactions and react with metals or metal carbonates to form salts. The specific reactions will depend on the experimental setup and research goals.

Balanced Chemical Equations (reference relevant papers for specific reactions):

  • Isotopic Exchange (example):
CH₃¹²COOH + Na¹³CO₃ → CH₃¹³COOH + Na¹²CO₃
  • Thermal Decomposition (example):
2 CH₃COOH → CH₄ + CO₂ + H₂O

Physical And Chemical Properties Analysis

  • Melting Point: 16.6 °C [1]
  • Boiling Point: 118 °C [1]
  • Solubility: Highly soluble in water and many organic solvents [1]
  • Stability: Relatively stable under normal laboratory conditions. Can decompose at high temperatures or in strong acidic or basic environments [1].

Data Source:

  • Sigma-Aldrich - Acetic acid-13C2:

Acetic acid-13C2 itself does not have a specific mechanism of action. Its primary function is to serve as a labeled tracer molecule that allows researchers to follow the metabolic pathway of acetic acid in living systems. By observing the incorporation of ¹³C into other biomolecules, scientists can gain insights into cellular processes and metabolism.

Acetic acid-13C2 shares similar hazards as regular acetic acid. It is a corrosive liquid that can irritate skin, eyes, and respiratory system. It is also flammable.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Follow proper disposal procedures for hazardous waste.

Data Source:

  • Sigma-Aldrich - Acetic acid-13C2:

Applications in Metabolic Studies

One primary application of Acetic Acid-13C2 lies in metabolic studies. By administering this compound to cells or organisms, researchers can trace the fate of the ¹³C atoms as they are incorporated into various metabolites. This allows them to map specific metabolic pathways, identify bottlenecks, and understand how different factors influence cellular metabolism. For instance, researchers can use ¹³C-labeled acetate to study:

  • Fatty acid synthesis: By analyzing the incorporation of ¹³C from acetate into fatty acids, scientists gain insights into the rate and regulation of fatty acid biosynthesis.
  • Glucose metabolism: Tracking the ¹³C from acetate into glucose reveals information about gluconeogenesis, the process by which the body synthesizes glucose from non-carbohydrate precursors.
  • Mitochondrial function: Analyzing the incorporation of ¹³C from acetate into various metabolites within the mitochondria provides information about mitochondrial activity and function.

Applications in Enzyme Activity Studies

Acetic Acid-13C2 can also be used to study the activity of specific enzymes. By incorporating the ¹³C isotope into a substrate molecule, researchers can monitor how the enzyme alters the isotope's position or chemical environment. This information can be used to understand the enzyme's mechanism of action, identify potential inhibitors, and develop new diagnostic tools.

For example, researchers can use ¹³C-labeled acetate to study:

  • Acetyl CoA synthetase activity: This enzyme plays a crucial role in fatty acid synthesis. By analyzing the incorporation of ¹³C from acetate into Acetyl CoA, scientists can assess the activity of this enzyme.
  • Pyruvate dehydrogenase activity: This enzyme is essential for glucose metabolism. Tracking the ¹³C from acetate into pyruvate reveals information about the activity of this enzyme and its role in regulating glucose utilization.

Other Applications

Beyond the aforementioned applications, Acetic Acid-13C2 finds use in various other scientific research areas:

  • NMR spectroscopy: The ¹³C enrichment allows for clear and distinct identification of the labeled carbon atoms in Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in structural elucidation and metabolic profiling.
  • Mass spectrometry: The ¹³C enrichment facilitates the detection and differentiation of metabolites containing the labeled carbon atom in Mass Spectrometry (MS) analysis.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Modify: 2023-08-15
Schmelz et al. AcsD catalyzes enantioselective citrate desymmetrization in siderophore biosynthesis Nature Chemical Biology, doi: 10.1038/nchembio.145, published online 1 February 2009 http://www.nature.com/naturechemicalbiology

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